![molecular formula C17H18N4O2 B3810796 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid CAS No. 1269225-07-1](/img/structure/B3810796.png)
2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid
Übersicht
Beschreibung
2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid, also known as MMN or MMNA, is a novel nicotinic acid derivative that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2011 by a team of researchers from the Chinese Academy of Sciences. Since then, several studies have been conducted to investigate the properties and potential uses of MMN.
Wirkmechanismus
The mechanism of action of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid is not fully understood. However, it is believed that 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose and lipid metabolism. In vivo studies have also shown that 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid can reduce tumor growth and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid is its potential as a novel therapeutic agent for various diseases. However, there are also some limitations to using 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid in lab experiments. For example, the synthesis of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid is relatively complex and low yielding, which can make it difficult to obtain large quantities of the compound for testing. Additionally, the mechanism of action of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
Zukünftige Richtungen
There are several future directions for research on 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid. One area of interest is the potential use of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is the development of more efficient and scalable synthesis methods for 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid. Additionally, further studies are needed to elucidate the mechanism of action of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid and to identify potential targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Several studies have investigated the potential of 2-({methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)nicotinic acid as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]methyl]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20(10-14-12(17(22)23)6-5-9-18-14)11-16-19-13-7-3-4-8-15(13)21(16)2/h3-9H,10-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCXEIFEPUJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)CC3=C(C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122455 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269225-07-1 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269225-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-[[methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.